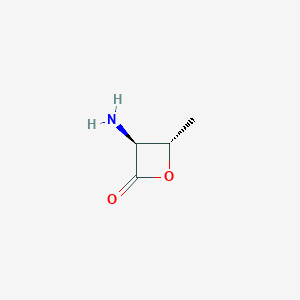
4-Acetylpyridine
Übersicht
Beschreibung
4-Acetylpyridine, also known as Methyl 4-pyridyl ketone, is a clear light yellow to brownish liquid . It is an acetylated pyridine used in the preparation of nitrogen-containing bicyclic heterocycles and other organic compounds .
Synthesis Analysis
4-Acetylpyridine can be synthesized by reacting with - and 4-formylpyridine (H3FoPyS, H4FoPyS) to yield semicarbazones . Another reaction involves acetylpyridine with thiophene-2-carboxaldehyde to afford the 2-chloro-6-ethoxy-4-- (2-thienyl)acryloylpyridine, which was reacted with malononitrile in refluxing ethanol in the presence of pi .Molecular Structure Analysis
The empirical formula of 4-Acetylpyridine is C7H7NO and its molecular weight is 121.14 . The SMILES string representation is CC(=O)c1ccncc1 . The InChI key is WMQUKDQWMMOHSA-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Acetylpyridine reacts with - and 4-formylpyridine (H3FoPyS, H4FoPyS) to yield semicarbazones . Another reaction involves acetylpyridine with thiophene-2-carboxaldehyde to afford the 2-chloro-6-ethoxy-4-- (2-thienyl)acryloylpyridine, which was reacted with malononitrile in refluxing ethanol in the presence of pi .Physical And Chemical Properties Analysis
4-Acetylpyridine is a liquid with a refractive index of n20/D 1.529 (lit.) . It has a boiling point of 212 °C (lit.) and a melting point of 13-16 °C (lit.) . The density of 4-Acetylpyridine is 1.095 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Acetylpyridine serves as a versatile intermediate in organic synthesis. It is used to synthesize various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals . For instance, it can undergo condensation reactions to form semicarbazones, which are useful intermediates in the synthesis of anticonvulsants and other bioactive molecules .
Pharmacology
In pharmacological research, 4-Acetylpyridine has been reported to exhibit anticonvulsant properties. It offers protection against hypothermic restraint stress-induced gastric ulceration in mice, showcasing its potential therapeutic applications . Further research into its mechanism of action could lead to the development of new drugs for neurological disorders.
Analytical Chemistry
4-Acetylpyridine is utilized in analytical chemistry as a reagent for various chemical analyses. Its clear, colorless to yellow liquid form and specific refractive index make it suitable for chromatographic methods and spectrometric analyses . It helps in the identification and quantification of substances in complex mixtures.
Materials Science
In materials science, 4-Acetylpyridine is used in the synthesis of metal-organic frameworks (MOFs) and coordination compounds. These materials have applications in catalysis, where they can be used as precatalysts in oligomerization reactions . The resulting materials from such reactions have diverse properties, including thermal durability.
Biochemistry Research
4-Acetylpyridine plays a role in biochemistry research, particularly in the study of enzyme mechanisms and metabolic pathways. It can act as a mimic for pyridine nucleotides, which are essential coenzymes in redox reactions and energy metabolism . This makes it a valuable tool for probing biochemical processes.
Environmental Science
In environmental science, 4-Acetylpyridine’s reactivity and degradation products are of interest. Understanding its interaction with environmental factors such as light, temperature, and microbial activity is important for assessing its impact on ecosystems and its potential as an environmental pollutant .
Safety and Hazards
4-Acetylpyridine is harmful if swallowed, in contact with skin, or if inhaled . It is irritating to the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .
Relevant Papers One relevant paper discusses the synthesis of heteroaromatic hybrid chalcones, where 4-acetylpyridine is used in the preparation of these compounds .
Wirkmechanismus
Target of Action
4-Acetylpyridine is an organic compound that has been reported to have anticonvulsant properties . .
Mode of Action
It has been reported to offer long-lasting protection against hypothermic restraint stress-induced gastric ulceration in mice . This suggests that it may interact with targets in the nervous system and the gastrointestinal tract to exert its effects.
Biochemical Pathways
Given its reported anticonvulsant and gastroprotective effects, it may influence pathways related to neuronal signaling and gastric mucosal protection .
Result of Action
The administration of 4-Acetylpyridine has been reported to provide long-lasting protection against gastric ulceration induced by hypothermic restraint stress in mice . This suggests that it may have a protective effect on the gastric mucosa, potentially by reducing stress-induced gastric acid secretion or by enhancing the gastric mucosal defense mechanisms.
Eigenschaften
IUPAC Name |
1-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQUKDQWMMOHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Record name | 4-ACETYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022147 | |
| Record name | 4-Acetylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-acetylpyridine is a dark amber liquid. (NTP, 1992) | |
| Record name | 4-ACETYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
414 °F at 760 mmHg (NTP, 1992) | |
| Record name | 4-ACETYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | 4-ACETYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 4-ACETYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.111 at 74.1 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 4-ACETYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
4.9 mmHg at 77 °F ; 6.1 mmHg at 94.1 °F (NTP, 1992) | |
| Record name | 4-ACETYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
4-Acetylpyridine | |
CAS RN |
1122-54-9 | |
| Record name | 4-ACETYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Acetylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-pyridinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Acetylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G47437IOW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-acetylpyridine?
A1: The molecular formula of 4-acetylpyridine is C₇H₇NO, and its molecular weight is 121.14 g/mol. [, ]
Q2: What spectroscopic techniques are commonly used to characterize 4-acetylpyridine?
A2: Common spectroscopic techniques include:
- Fourier-transform infrared spectroscopy (FT-IR): Identifies functional groups and bonding modes. [, , , , , ]
- Nuclear magnetic resonance spectroscopy (NMR): Provides structural information and confirms the presence of specific protons. [, , , , ]
- Ultraviolet-visible spectroscopy (UV-Vis): Investigates electronic transitions and complexation behavior. [, , , , , , , ]
Q3: How does the acetyl group in 4-acetylpyridine influence its coordination properties compared to pyridine?
A3: The electron-withdrawing nature of the acetyl group reduces the electron density on the nitrogen atom, making 4-acetylpyridine a weaker base compared to pyridine. This affects its coordination ability and the stability of the resulting complexes. [, ]
Q4: What types of metal complexes are commonly formed with 4-acetylpyridine?
A4: 4-Acetylpyridine forms complexes with various transition metals, including copper(II), [, , , , , ] nickel(II), [, , , ] cobalt(II), [, , , ] zinc(II), [, ] cadmium(II), [] manganese(II), [, ] and samarium(III). [, ] These complexes exhibit diverse structural motifs, ranging from discrete molecules to one-dimensional chains and two-dimensional layers. [, , , , , ]
Q5: What is the role of 4-acetylpyridine in influencing the formation of supramolecular structures?
A5: 4-Acetylpyridine can participate in hydrogen bonding, influencing the assembly of supramolecular structures. For instance, in complexes with meso-tetra(carboxyphenyl)porphyrins, 4-acetylpyridine can disrupt the formation of multiporphyrin arrays by preferentially interacting with carboxylic acid groups. [] This highlights its role in controlling intermolecular interactions and crystal packing.
Q6: Can 4-acetylpyridine undergo chemical transformations in the presence of metal ions?
A6: Yes, 4-acetylpyridine can undergo aerobic oxidation in the presence of copper(II) ions and O₂, leading to the formation of isonicotinate (ina). [] This transformation highlights the potential for using 4-acetylpyridine as a precursor for other ligands in coordination chemistry.
Q7: What are some potential applications of 4-acetylpyridine and its derivatives?
A7: 4-Acetylpyridine and its derivatives have shown potential in various fields, including:
- Corrosion inhibition: Thiosemicarbazone derivatives of 4-acetylpyridine, particularly their copper(II) complexes, have demonstrated potential as corrosion inhibitors. []
- Antimicrobial activity: Terpolymers incorporating 4-acetylpyridine oxime moieties exhibit promising antimicrobial properties against a range of microorganisms. []
- Antitumor activity: Copper(I) and copper(II) complexes of 4-acetylpyridine thiosemicarbazone derivatives demonstrate antiproliferative activity against glioblastoma cells, surpassing the potency of cisplatin. []
- Antibacterial activity: Transition metal complexes of 4-acetylpyridine Schiff base derivatives show significant antibacterial activity compared to the free ligands. []
Q8: Are there studies investigating the structure-activity relationships (SAR) of 4-acetylpyridine derivatives?
A8: Yes, several studies have explored SAR, particularly for its derivatives as potential drug candidates:
- (Thiazol-2-yl)hydrazone derivatives: These derivatives exhibit inhibitory effects on human monoamine oxidase (hMAO) A and B enzymes. The position of the pyridine ring and the substituents on the thiazole ring significantly influence their inhibitory activity and selectivity. []
- Thiosemicarbazone derivatives: Copper complexes of these derivatives demonstrate varying levels of antiproliferative activity against glioblastoma cells. The structure of the thiosemicarbazone ligand, including the substituents and the metal ion, significantly impacts their potency. []
- Ruthenium(II) bis(bipyridine) complexes: The position of the acetyl substituent on the pyridine ring in these complexes influences their electronic structure, spectroscopic properties, and photochemical behavior. []
Q9: Have computational methods been employed to study 4-acetylpyridine and its derivatives?
A9: Yes, computational methods have been employed for:
- Vibrational frequency calculations: Density Functional Theory (DFT) calculations, using basis sets like LANL2DZ and SDD, have been used to predict and assign vibrational frequencies of 4-acetylpyridine and its zinc(II) halide complexes, providing insights into their structural and spectroscopic properties. []
- Molecular modeling: Molecular modeling studies have been crucial in understanding the structure-activity relationships of 4-acetylpyridine derivatives, particularly as inhibitors of hMAO enzymes. These studies provide insights into binding interactions and guide the design of more potent and selective inhibitors. []
- Magnetostructural correlations: Density functional theory (DFT) calculations have been employed to calculate the exchange constants in nickel(II) thiocyanate coordination polymers containing 4-acetylpyridine. These calculations provide valuable insights into the magnetic behavior of these materials. []
Q10: Are there studies on the photochemistry of 4-acetylpyridine complexes?
A10: Yes, time-resolved infrared spectroscopy (TRIR) has been employed to investigate the photochemical behavior of tungsten pentacarbonyl complexes containing 4-acetylpyridine. [] These studies provide information about the excited state dynamics and photodissociation pathways of these complexes. []
Q11: Has the reduction behavior of 4-acetylpyridine complexes been explored?
A11: Yes, electrochemical techniques like cyclic voltammetry, coupled with electron spin resonance (ESR) spectroscopy, have been used to study the reduction of group VIB metal pentacarbonyl complexes containing 4-acetylpyridine. [] These studies provide information about the electron accepting properties of these complexes and the localization of the unpaired electron upon reduction. []
Q12: Are there any studies examining the impact of solvents on the reactivity of 4-acetylpyridine complexes?
A12: Yes, research on non-heme diiron enzyme model compounds containing 4-acetylpyridine as a ligand has shown that the presence of water can induce structural changes and significantly accelerate the oxygenation rates of these complexes. [] These findings emphasize the importance of considering solvent effects in the reactivity of metal complexes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)
![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)


![4-Sulfocalix[8]arene](/img/structure/B144422.png)


